4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide
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Overview
Description
4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of sulfonamide derivatives, which are known for their wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide typically involves the reaction of chloroacetamide derivatives with arylamines. The general procedure includes refluxing the chloroacetamide derivatives with arylamines in the presence of suitable solvents and catalysts . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other biologically active compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating infections and cancer.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cell proliferation. By inhibiting DHFR, the compound can exert antimicrobial and anticancer effects .
Comparison with Similar Compounds
4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide can be compared with other sulfonamide derivatives, such as:
N4-substituted sulfonamides: These compounds also exhibit antimicrobial and anticancer activities but may differ in their specific molecular targets and potency.
Acetamide derivatives: These compounds share similar biological activities but may have different pharmacokinetic properties and mechanisms of action.
Properties
Molecular Formula |
C21H20N2O5S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-oxo-N-(4-piperidin-1-ylsulfonylphenyl)chromene-2-carboxamide |
InChI |
InChI=1S/C21H20N2O5S/c24-18-14-20(28-19-7-3-2-6-17(18)19)21(25)22-15-8-10-16(11-9-15)29(26,27)23-12-4-1-5-13-23/h2-3,6-11,14H,1,4-5,12-13H2,(H,22,25) |
InChI Key |
ICABAYOTTOQDEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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